5-Oxooctanoic acid

Description

5-Oxooctanoic acid is a natural product found in Sarracenia flava with data available.

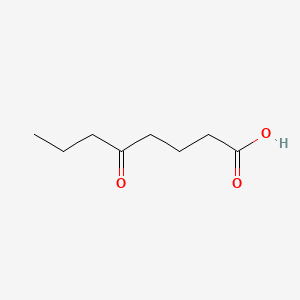

Structure

3D Structure

Properties

IUPAC Name |

5-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-4-7(9)5-3-6-8(10)11/h2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGVWVVPDOAZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189893 | |

| Record name | 5-Oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Fruity aroma with musky undertones | |

| Record name | 5-Oxooctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, Soluble (in ethanol) | |

| Record name | 5-Oxooctanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1935/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3637-14-7 | |

| Record name | 5-Oxooctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3637-14-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-OXOOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID3A8OXKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Identification and Synonyms of 5-Oxooctanoic Acid

An In-depth Technical Guide to 5-Oxooctanoic Acid

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides core technical information on this compound, including its unique identifiers and various synonyms.

This compound is a medium-chain fatty acid.[1] Its definitive identifier is its CAS (Chemical Abstracts Service) Registry Number, which provides a unique and unambiguous reference for the compound.

Quantitative Data Summary

The following table summarizes the key identifiers and synonyms for this compound.

| Identifier Type | Value |

| CAS Number | 3637-14-7[1] |

| Primary Name | This compound[1][2] |

| Synonym | Octanoic acid, 5-oxo-[1] |

| Synonym | 5-Keto-n-caprylic acid[1] |

| FEMA Number | 4455[1] |

| NSC Number | 131619[1] |

Visualization of Synonym Relationship

The following diagram illustrates the relationship between the primary chemical name and its various synonyms and identifiers.

Caption: Hierarchical relationship of this compound to its identifiers.

References

5-Oxooctanoic Acid: A Putative Intermediate at the Crossroads of Fatty Acid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxooctanoic acid is a medium-chain oxo-fatty acid that has been identified in biological systems, yet its role as a metabolic intermediate remains largely uncharted.[1] Unlike its more extensively studied isomer, 3-oxooctanoic acid, a key player in mitochondrial beta-oxidation, the metabolic pathways and physiological significance of this compound are not well-defined. This technical guide synthesizes the current, albeit limited, understanding of this compound, postulating its formation through alternative fatty acid oxidation pathways and its subsequent catabolism. By presenting hypothesized metabolic routes, detailing relevant experimental protocols for its detection, and providing a framework for future investigation, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the potential role of this enigmatic metabolite in health and disease.

Hypothetical Metabolic Pathways of this compound

Direct evidence for the metabolic pathways involving this compound is currently scarce in the scientific literature. However, based on established principles of fatty acid metabolism, a plausible pathway for its formation and degradation can be proposed.

Formation of this compound

The formation of this compound in vivo is likely a result of the ω-1 hydroxylation of octanoic acid, a medium-chain fatty acid. This reaction is catalyzed by cytochrome P450 enzymes, specifically those with ω-1 hydroxylase activity, which are known to act on fatty acids.[1][2][3] This initial hydroxylation would produce 5-hydroxyoctanoic acid. Subsequent oxidation of the hydroxyl group to a ketone by alcohol dehydrogenases and potentially aldehyde dehydrogenases would yield this compound.[4][5][6][7]

Degradation of this compound

Following its formation, this compound would likely enter the mitochondrial beta-oxidation spiral for degradation. This would first require its activation to 5-oxooctanoyl-CoA by an acyl-CoA synthetase. The 5-oxooctanoyl-CoA would then undergo successive rounds of beta-oxidation, yielding acetyl-CoA and a shortened acyl-CoA until the molecule is completely broken down.[8][9][10][11][12] The acetyl-CoA produced can then enter the citric acid cycle for energy production.

Quantitative Data

As of the writing of this guide, there is a notable absence of published quantitative data on the physiological or pathological concentrations of this compound in biological matrices such as plasma, urine, or tissues. The tables below are provided as templates for researchers to populate as data becomes available.

Table 1: Hypothetical Concentrations of this compound in Biological Samples

| Biological Matrix | Condition | Concentration Range (µM) | Reference |

| Human Plasma | Healthy | Data not available | |

| Disease State X | Data not available | ||

| Human Urine | Healthy | Data not available | |

| Disease State Y | Data not available | ||

| Animal Model (e.g., Rat Liver) | Control | Data not available | |

| Experimental | Data not available |

Table 2: Hypothetical Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Cytochrome P450 (ω-1 hydroxylase) | Octanoic Acid | Data not available | Data not available | |

| Alcohol Dehydrogenase | 5-Hydroxyoctanoic Acid | Data not available | Data not available | |

| Acyl-CoA Synthetase | This compound | Data not available | Data not available |

Experimental Protocols

The detection and quantification of this compound in biological samples would likely require chromatographic separation coupled with mass spectrometry, due to its chemical nature as a small, polar molecule. The following are generalized protocols that can be adapted for the analysis of this compound.

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in plasma.

1. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

-

Precipitate proteins by adding 400 µL of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase to elute the analyte.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound and its internal standard.

-

Protocol 2: Analysis of this compound in Urine by GC-MS

This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound in urine, which typically requires derivatization to increase volatility.[13][14][15][16]

1. Sample Preparation and Derivatization:

-

To 1 mL of urine, add an internal standard.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) after acidification of the urine.

-

Evaporate the organic extract to dryness.

-

Derivatize the dried residue using a two-step process:

-

Oximation: React with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the keto group.

-

Silylation: React with a silylating agent (e.g., BSTFA with 1% TMCS) to derivatize the carboxylic acid group.

-

2. GC-MS Analysis:

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: A temperature gradient to separate the derivatized analytes.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI).

-

Detection: Full scan mode for identification or selected ion monitoring (SIM) for targeted quantification.

-

Conclusion and Future Directions

This compound represents a potentially overlooked metabolic intermediate in fatty acid metabolism. The hypothetical pathways presented in this guide, involving ω-1 hydroxylation and subsequent beta-oxidation, provide a logical framework for initiating research into its biological roles. The immediate priorities for future research should be to:

-

Confirm the proposed metabolic pathways: This can be achieved through in vitro studies using liver microsomes and isolated mitochondria, as well as in vivo studies using stable isotope-labeled octanoic acid.

-

Develop and validate sensitive analytical methods: The establishment of robust LC-MS/MS or GC-MS methods is crucial for the accurate quantification of this compound in various biological matrices.

-

Investigate physiological and pathological relevance: Once its presence and metabolic pathways are confirmed, studies can be designed to explore the role of this compound in metabolic regulation and its potential as a biomarker in diseases characterized by altered fatty acid metabolism.

For drug development professionals, understanding the complete metabolic landscape of fatty acids, including minor pathways that may become significant in disease states or during pharmacological intervention, is critical. The elucidation of the role of this compound could open new avenues for therapeutic strategies and diagnostic development.

References

- 1. ω- versus (ω-1)-hydroxylation: Cytochrome P450 4B1 sterics make the call - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ω- versus (ω-1)-hydroxylation: Cytochrome P450 4B1 sterics make the call - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Requirement for omega and (omega;-1)-hydroxylations of fatty acids by human cytochromes P450 2E1 and 4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alcohol dehydrogenases, aldehyde dehydrogenases and alcohol use disorders: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alcohol and aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta oxidation - Wikipedia [en.wikipedia.org]

- 9. Fatty acid beta oxidation | Abcam [abcam.com]

- 10. aocs.org [aocs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 5-Oxooctanoic Acid: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

5-Oxooctanoic acid is a gamma-keto fatty acid that has been identified in the plant kingdom. Despite its simple structure, comprehensive data regarding its natural abundance, biosynthetic pathways, and physiological roles remain scarce in publicly accessible scientific literature. This technical guide synthesizes the current knowledge on the natural occurrence of this compound, proposes a plausible biosynthetic pathway based on established fatty acid metabolism, and provides detailed experimental protocols for its extraction, detection, and quantification in biological matrices. This document aims to serve as a foundational resource for researchers interested in exploring the biochemistry and potential applications of this understudied metabolite.

Introduction

This compound, also known as 5-keto-n-caprylic acid, is a medium-chain oxo fatty acid with the chemical formula C₈H₁₄O₃. Structurally, it is a derivative of octanoic acid with a ketone group at the C-5 position. While the biological significance of alpha- and beta-keto acids is well-documented, the roles of gamma-keto acids such as this compound are less understood. This guide addresses the current state of knowledge regarding its natural occurrence and provides a framework for future research.

Natural Occurrence

The documented natural occurrence of this compound is limited. To date, it has been reported in the carnivorous plant Sarracenia flava (the yellow pitcher plant).[1][2][3] A comprehensive metabolite profiling of various Sarracenia species using gas chromatography-mass spectrometry (GC-MS) has been conducted, although a specific focus on this compound was not the primary objective of these studies.[1][2][3]

Quantitative Data

There is a notable absence of quantitative data for this compound in the scientific literature. The concentration of this metabolite in Sarracenia flava or any other natural source has not been reported. The following table highlights this data gap and serves as a call for further quantitative studies.

| Natural Source | Tissue/Part | Concentration Range | Method of Quantification | Reference |

| Sarracenia flava | Not Specified | Not Reported | Not Reported | PubChem |

Proposed Biosynthesis of this compound

A definitive biosynthetic pathway for this compound has not been elucidated. However, a plausible pathway can be proposed based on the known mechanisms of fatty acid oxidation in plants and other eukaryotes. The most likely route is through a variation of fatty acid oxidation of octanoic acid, specifically via gamma-oxidation.

Fatty acid oxidation is a fundamental metabolic process that breaks down fatty acids to produce energy. While beta-oxidation is the most common pathway, alpha- and omega-oxidation also occur.[4][5][6][7] Gamma-oxidation is less common but mechanistically conceivable.

The proposed pathway involves the following steps:

-

Activation: Octanoic acid is activated to its coenzyme A (CoA) derivative, octanoyl-CoA, by an acyl-CoA synthetase.

-

Hydroxylation: A specific hydroxylase introduces a hydroxyl group at the C-5 position of octanoyl-CoA, forming 5-hydroxyoctanoyl-CoA.

-

Oxidation: The hydroxyl group is then oxidized to a ketone by a dehydrogenase, yielding 5-oxooctanoyl-CoA.

-

Thioesterase Activity: A thioesterase cleaves the CoA group to release free this compound.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of keto acids and fatty acids in plant tissues and other biological matrices.[8][9][10][11][12][13][14][15] These should be optimized and validated for the specific sample matrix being investigated.

Extraction of this compound from Plant Tissue

This protocol describes a general method for the extraction of medium-chain fatty acids from plant material.

Materials:

-

Fresh or lyophilized plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Glass Pasteur pipettes

-

Nitrogen gas stream

Procedure:

-

Weigh 50-100 mg of fresh plant tissue and freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a glass centrifuge tube.

-

Add 3 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously for 2 minutes.

-

Add 0.6 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

-

Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a clean glass tube.

-

Dry the organic extract under a gentle stream of nitrogen gas.

-

The dried lipid extract is now ready for derivatization.

GC-MS Analysis of this compound

Due to its polarity and low volatility, this compound requires derivatization prior to GC-MS analysis. A two-step process of methoximation followed by silylation is recommended.[8][9]

Materials:

-

Dried lipid extract

-

Pyridine

-

Methoxyamine hydrochloride (MeOx)

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Methoximation:

-

To the dried lipid extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Cap the vial tightly and incubate at 60°C for 60 minutes.

-

-

Silylation:

-

Cool the vial to room temperature.

-

Add 80 µL of MSTFA.

-

Cap the vial and incubate at 60°C for 30-60 minutes.

-

-

GC-MS Analysis:

-

Cool the vial to room temperature.

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Typical GC oven temperature program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass spectrometer settings: Electron ionization (EI) at 70 eV, scan range m/z 50-550.

-

Data Analysis: The resulting mass spectrum of the derivatized this compound can be compared to spectral libraries for identification. For quantification, an internal standard (e.g., a deuterated analog) should be added at the beginning of the extraction process.

Potential Roles and Future Directions

The biological function of this compound is currently unknown. Its presence in a carnivorous plant suggests potential roles in defense, prey attraction, or as a metabolic intermediate in unique biochemical pathways. Future research should focus on:

-

Quantitative analysis of this compound in Sarracenia flava and other species to understand its abundance and distribution.

-

Elucidation of the biosynthetic pathway through isotopic labeling studies and identification of the involved enzymes.

-

Investigation of its biological activity in relevant assays to determine its physiological role.

-

Screening of other natural sources to determine if its occurrence is widespread.

Conclusion

This compound represents an intriguing but largely unexplored natural product. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge and offers a practical framework for its further investigation. The detailed experimental protocols and the proposed biosynthetic pathway are intended to facilitate future research into the biochemistry and potential applications of this gamma-keto fatty acid. Addressing the significant gaps in our understanding of this compound will undoubtedly contribute to the broader field of metabolomics and natural product chemistry.

References

- 1. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. igntu.ac.in [igntu.ac.in]

- 6. aocs.org [aocs.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. lipidmaps.org [lipidmaps.org]

- 11. researchgate.net [researchgate.net]

- 12. Derivatization techniques for free fatty acids by GC [restek.com]

- 13. GC/MS quantification of individual fatty acids of selected green leafy vegetable foliage and their biodiesel attributes [grasasyaceites.revistas.csic.es]

- 14. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 15. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

5-Oxooctanoic Acid: A Technical Guide to its Role in Fatty Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxooctanoic acid is a medium-chain oxo-fatty acid that represents an intermediate in fatty acid metabolism. While its precise biological roles are still under investigation, its structural similarity to other bioactive fatty acids suggests potential involvement in cellular energy homeostasis and signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolic context, potential biosynthetic and degradation pathways, and methodologies for its quantification. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the nuanced roles of oxo-fatty acids in health and disease.

Introduction

Fatty acid metabolism is a cornerstone of cellular energy production and is intricately linked to various signaling pathways that govern metabolic health. Medium-chain fatty acids (MCFAs) and their derivatives are increasingly recognized for their unique metabolic fates and biological activities. This compound, a C8 oxo-fatty acid, is an intriguing molecule within this class. Its ketone group suggests a role as an intermediate in oxidative pathways, potentially linking fatty acid and ketone body metabolism. Understanding the biochemistry of this compound is crucial for elucidating its physiological significance and its potential as a biomarker or therapeutic target in metabolic diseases.

Biochemical Context

This compound is structurally a derivative of octanoic acid, featuring a ketone group at the C-5 position.[1] This modification significantly alters its chemical properties and likely its metabolic processing compared to its parent fatty acid.

Biosynthesis

The precise enzymatic pathway for the biosynthesis of this compound has not been definitively established. However, based on the metabolism of other fatty acids, a potential route involves the oxidation of octanoic acid. Cytochrome P450 (CYP) enzymes, particularly those of the CYP4 family, are known to catalyze the ω- and (ω-1)-hydroxylation of medium-chain fatty acids.[2][3][4] Subsequent oxidation of a hydroxyl intermediate at the C-5 position by alcohol and aldehyde dehydrogenases could yield this compound.

Degradation

It is hypothesized that this compound is catabolized through the β-oxidation pathway. This would first require its activation to 5-oxooctanoyl-CoA by an acyl-CoA synthetase. The 5-oxooctanoyl-CoA would then enter the mitochondrial or peroxisomal β-oxidation spiral. The presence of the keto group may influence the efficiency of the enzymatic steps. The final products of its complete oxidation would be acetyl-CoA and propionyl-CoA.

Quantitative Data

Quantitative data for endogenous levels of this compound in human biological samples are not extensively documented in the current scientific literature. However, analysis of other short- and medium-chain fatty acids can provide an expected range. For instance, a study on a healthy pediatric population reported urinary concentrations of hexanoic acid to be in the range of 0.13-1.10 mmol/mol creatinine.[5] It is plausible that this compound exists at comparable or lower concentrations. The tables below are provided as templates for researchers to populate with their experimental data.

Table 1: Template for Quantification of this compound in Human Plasma

| Sample ID | Concentration (ng/mL) | Concentration (nmol/L) |

| Control 1 | Data | Data |

| Control 2 | Data | Data |

| Control 3 | Data | Data |

| Patient 1 | Data | Data |

| Patient 2 | Data | Data |

| Patient 3 | Data | Data |

Table 2: Template for Quantification of this compound in Human Urine

| Sample ID | Concentration (µg/mL) | Concentration (µmol/L) | Normalized to Creatinine (µmol/mmol Cr) |

| Control 1 | Data | Data | Data |

| Control 2 | Data | Data | Data |

| Control 3 | Data | Data | Data |

| Patient 1 | Data | Data | Data |

| Patient 2 | Data | Data | Data |

| Patient 3 | Data | Data | Data |

Signaling Pathways

The direct role of this compound as a signaling molecule is yet to be elucidated. However, other oxidized fatty acids are known to be signaling mediators.[6] One important family of nuclear receptors involved in lipid sensing are the Peroxisome Proliferator-Activated Receptors (PPARs). While octanoic acid has been shown to be a weak activator of PPARα, it is possible that its oxidized derivative, this compound, may exhibit different activity.[7] Further research is required to investigate the potential of this compound to activate PPARs or other nuclear receptors.

Caption: Hypothetical signaling pathway of this compound via PPARα activation.

Experimental Protocols

Quantification of this compound by GC-MS

This protocol describes the analysis of this compound in a biological matrix (e.g., plasma, tissue homogenate) using Gas Chromatography-Mass Spectrometry (GC-MS) following extraction and derivatization.

5.1.1. Materials and Reagents

-

This compound standard

-

Internal standard (e.g., deuterated this compound or a structurally similar compound not present in the sample)

-

Sample matrix (e.g., plasma, tissue homogenate)

-

Methyl tert-butyl ether (MTBE)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Methoxyamine hydrochloride (MeOx) in pyridine (B92270)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

5.1.2. Sample Preparation and Extraction

-

To 100 µL of the sample, add the internal standard.

-

Acidify the sample with HCl.

-

Perform a liquid-liquid extraction by adding 500 µL of MTBE.

-

Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

5.1.3. Derivatization

-

Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Cap the vial and incubate at 60°C for 30 minutes. This step derivatizes the ketone group.[1][8]

-

Silylation: After cooling, add 50 µL of BSTFA with 1% TMCS. Cap the vial and incubate at 60°C for 45 minutes. This step derivatizes the carboxylic acid group.[8][9]

5.1.4. GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for fatty acid analysis (e.g., 5% phenyl-methylpolysoxane).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode with a scanning range of m/z 50-500. For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended.

Caption: Workflow for the quantification of this compound by GC-MS.

Quantification of this compound by LC-MS/MS

This protocol provides a sensitive and specific method for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5.2.1. Materials and Reagents

-

This compound standard

-

Internal standard (e.g., ¹³C-labeled this compound)

-

Acetonitrile (ACN)

-

Formic acid

-

Ultrapure water

5.2.2. Sample Preparation

-

To 50 µL of the sample, add the internal standard.

-

Precipitate proteins by adding 150 µL of ice-cold acetonitrile.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

5.2.3. LC-MS/MS Analysis

-

Liquid Chromatograph: A UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for this compound and the internal standard need to be determined by infusion of the standards.

Caption: Workflow for the quantification of this compound by LC-MS/MS.

In Vitro Metabolism in Hepatocytes

This protocol outlines a general procedure to study the metabolism of this compound in cultured hepatocytes.

5.3.1. Materials and Reagents

-

Cryopreserved or fresh primary hepatocytes

-

Hepatocyte culture medium

-

This compound

-

LC-MS/MS system for metabolite identification

5.3.2. Experimental Procedure

-

Thaw and plate hepatocytes according to the supplier's protocol.

-

Allow the cells to attach and form a monolayer.

-

Replace the medium with fresh medium containing a known concentration of this compound.

-

Incubate for various time points (e.g., 0, 1, 4, 24 hours).

-

At each time point, collect both the cell culture medium and the cells.

-

Quench metabolism in the cells with cold methanol.

-

Prepare the samples (medium and cell lysates) for LC-MS/MS analysis as described in section 5.2.

-

Analyze the samples to identify and quantify the disappearance of the parent compound and the formation of potential metabolites.

Conclusion

This compound is an understudied metabolite in the complex landscape of fatty acid metabolism. While its precise biosynthetic and signaling roles require further investigation, its chemical structure points to a potential role as an intermediate in oxidative pathways. The analytical methods and experimental approaches outlined in this guide provide a framework for researchers to further explore the biochemistry and physiological relevance of this compound. Future studies focusing on its quantification in various biological matrices, the identification of the enzymes responsible for its metabolism, and its potential as a signaling molecule will be crucial in fully understanding its contribution to metabolic health and disease.

References

- 1. youtube.com [youtube.com]

- 2. Cytochrome P450-dependent oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 4. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journaljesbs.com [journaljesbs.com]

- 6. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of peroxisome proliferation by perfluorooctanoic acid and endogenous fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Properties of 5-Oxooctanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxooctanoic acid, a member of the oxo fatty acid class, is a medium-chain fatty acid characterized by a ketone group at the fifth carbon position.[1] Its bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a molecule of interest in various chemical and biological contexts. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, spectroscopic profile, reactivity, and potential biological relevance. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

Core Physicochemical Properties

The known and estimated physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in different environments and for designing experimental protocols.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 3637-14-7 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | White solid (estimated) | [2] |

| Melting Point | 30.00 to 34.00 °C | [2] |

| Boiling Point | 296.00 to 298.00 °C at 760.00 mm Hg | [2] |

| Vapor Pressure | 0.000273 mmHg at 25.00 °C (estimated) | [2] |

| Flash Point | 149.44 °C (301.00 °F) | [2] |

| Solubility | Soluble in water and alcohol. | [1][2] |

| logP (o/w) | 0.822 (estimated) | [2] |

| pKa | Not experimentally determined | |

| Refractive Index | Not experimentally determined |

Molecular Structure

The chemical structure of this compound is fundamental to its properties and reactivity.

Caption: 2D structure of this compound.

Experimental Protocols

1. Melting Point Determination (Capillary Method)

-

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure substance, this occurs over a narrow range.

-

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

2. Boiling Point Determination (Distillation Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Methodology:

-

A sample of this compound is placed in a distillation flask with a few boiling chips.

-

The flask is connected to a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation flask.

-

The flask is heated gently.

-

The temperature at which a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

-

3. Solubility Determination

-

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Methodology:

-

A known volume of the solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.

-

Small, accurately weighed portions of this compound are added incrementally with vigorous stirring or sonication.

-

The point at which no more solid dissolves (saturation) is observed.

-

Solubility is expressed as g/100 mL or mol/L.

-

Spectroscopic Properties (Theoretical)

While experimental spectra for this compound are not widely available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

1. 1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

-COOH: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton.

-

-CH₂-C(=O)-: A triplet adjacent to the ketone.

-

-CH₂-CH₂-C(=O)-: A multiplet.

-

-CH₂-COOH: A triplet adjacent to the carboxylic acid.

-

-CH₂-CH₂-COOH: A multiplet.

-

CH₃-CH₂-: A triplet upfield.

-

-CH₂-CH₃: A sextet.

2. 13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in different chemical environments.

-

-COOH: A signal in the range of 170-185 ppm.

-

-C=O: A signal further downfield, typically >200 ppm for a ketone.

-

-CH₂- groups: Signals in the aliphatic region (10-60 ppm), with carbons closer to the electron-withdrawing carbonyl and carboxyl groups appearing further downfield.

-

-CH₃ group: The most upfield signal, typically around 14 ppm.

3. FT-IR Spectroscopy (Predicted)

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present.

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp absorption around 1715 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹, often appearing as a shoulder on the ketone C=O stretch.

-

C-O stretch (carboxylic acid): A medium intensity band in the 1210-1320 cm⁻¹ region.

-

C-H stretch (aliphatic): Multiple sharp bands in the 2850-3000 cm⁻¹ region.

4. Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry would likely lead to fragmentation patterns characteristic of both ketones and carboxylic acids.

-

Molecular Ion (M⁺): A peak at m/z 158.

-

Alpha-cleavage around the ketone: Fragmentation on either side of the carbonyl group, leading to acylium ions.

-

McLafferty rearrangement: If sterically favorable, this could lead to a characteristic neutral loss.

-

Loss of H₂O (m/z 140): Common for carboxylic acids.

-

Loss of COOH (m/z 113): Cleavage of the carboxyl group.

Reactivity and Stability

1. Reactivity

-

Carboxylic Acid Group: this compound can undergo typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst, and conversion to acid chlorides using reagents like thionyl chloride (SOCl₂). It can also be deprotonated by bases to form the corresponding carboxylate salt.

-

Ketone Group: The ketone functionality is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). It can also react with Grignard reagents and other organometallics.

2. Stability

-

Thermal Stability: As a gamma-keto acid, this compound is expected to be more stable to thermal decarboxylation than beta-keto acids. However, at high temperatures, decomposition can occur.

-

Chemical Stability: It is generally stable under neutral conditions. Strong oxidizing agents can potentially cleave the carbon chain. It should be stored in a cool, dry place away from strong bases and oxidizing agents.

Potential Synthesis Pathway

A plausible synthetic route to this compound could involve the acetoacetic ester synthesis, a classic method for preparing ketones and substituted acetic acids.

Caption: A potential two-step synthesis of this compound.

Experimental Protocol (Generalized):

-

Alkylation: Ethyl acetoacetate is deprotonated with a base like sodium ethoxide to form the enolate, which then undergoes nucleophilic substitution with 1-bromopropane to yield ethyl 2-propylacetoacetate.

-

Michael Addition: The resulting β-keto ester is then subjected to a Michael addition with ethyl acrylate in the presence of a base.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed with aqueous acid (e.g., HCl) and heated to promote decarboxylation of the β-keto acid intermediate, yielding this compound.

Biological Activity and Metabolic Pathways

Metabolism:

As a medium-chain oxo-fatty acid, this compound is likely metabolized through pathways common to fatty acids. It can be expected to undergo β-oxidation, a process that breaks down fatty acids to produce acetyl-CoA. The presence of the ketone group may influence the specific enzymatic steps involved. Acetyl-CoA can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways.

Caption: A simplified diagram of the potential metabolic pathway.

Signaling Pathways:

Currently, there is no specific information in the scientific literature directly linking this compound to any particular signaling pathways. As a fatty acid derivative, it could potentially interact with fatty acid receptors or influence metabolic signaling, but further research is required to elucidate any specific roles.

Conclusion

This technical guide has summarized the key theoretical properties of this compound. While a significant amount of physicochemical data has been compiled, a notable gap exists in the availability of direct experimental spectroscopic data and information on its specific biological roles. The provided predictions for its spectral characteristics and metabolic fate are based on established chemical principles and data from analogous compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its potential applications in research and drug development.

References

5-Oxooctanoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling information for 5-Oxooctanoic acid. Due to the limited availability of specific toxicological data for this compound, information from the structurally similar and well-studied compound, Octanoic acid, has been included as a surrogate for hazard assessment. This is clearly indicated where applicable.

Chemical and Physical Properties

This compound is a white solid with a fruity, musky odor.[1] It is soluble in water and alcohol.[1][2]

| Property | Value | Reference |

| Molecular Formula | C8H14O3 | [3] |

| Molecular Weight | 158.19 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | 30.00 to 34.00 °C @ 760.00 mm Hg | [2] |

| Boiling Point | 296.00 to 298.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 301.00 °F (149.44 °C) (TCC) | [4] |

| Solubility | Soluble in water and alcohol | [1][2] |

Toxicological Data

| Type of Toxicity | Value (Octanoic Acid) | Species | Reference |

| Oral LD50 | 10080 mg/kg | Rat | [5] |

| Dermal LD50 | > 5 g/kg | Rabbit | [5] |

Hazard Identification and GHS Classification

This compound is classified as a skin and eye irritant.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

The isomer, 7-Oxooctanoic acid, is also classified as potentially causing respiratory irritation (H335), which should be considered as a potential hazard for this compound.

Safety and Handling

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated area.[6]

-

If there is a risk of generating dust or aerosols, a chemical fume hood should be used.[6]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][8]

-

Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.[9] For tasks with a potential for significant skin contact, a chemically resistant apron should be worn.[9]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[8] Nitrile gloves may be penetrated by some corrosives, so glove selection should be based on the specific task and potential for exposure.[10]

General Handling Precautions:

-

Avoid contact with skin and eyes.[6]

-

Avoid breathing in dust or vapors.[6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9]

-

Wash hands thoroughly after handling.[6]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

General Advice:

-

In case of an exposure, immediately move the affected person to a safe area.

-

Provide the Safety Data Sheet (SDS) to the responding medical personnel.

Specific Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing.[10] Wash the affected skin area with soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.

-

Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[9] Seek immediate medical attention.[9]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

-

Specific Hazards: Thermal decomposition may produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[5]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area.[5] Wear appropriate personal protective equipment (PPE) as described in Section 4.[8]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.

-

Methods for Cleaning Up:

Experimental Protocols and Signaling Pathways

Representative Metabolic Pathway: Fatty Acid Beta-Oxidation

This compound, as a fatty acid derivative, is likely metabolized through pathways involved in lipid metabolism. The beta-oxidation of fatty acids is a primary catabolic process for breaking down fatty acid molecules to generate energy in the form of acetyl-CoA, NADH, and FADH2.[1] This process occurs in the mitochondria.[1]

Experimental Workflow: In Vitro Skin Irritation Assessment

Assessing the skin irritation potential of a chemical like this compound is crucial. In vitro methods using reconstructed human epidermis models are increasingly used to replace or reduce animal testing.[12]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for this compound from your supplier before handling the material.

References

- 1. microbenotes.com [microbenotes.com]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C8H14O3 | CID 280190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 3637-14-7 [thegoodscentscompany.com]

- 5. fishersci.com [fishersci.com]

- 6. ehs.washington.edu [ehs.washington.edu]

- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]

- 8. umdearborn.edu [umdearborn.edu]

- 9. sites.rowan.edu [sites.rowan.edu]

- 10. ehs.stanford.edu [ehs.stanford.edu]

- 11. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]

- 12. criver.com [criver.com]

An In-depth Technical Guide on the Role of 5-Oxooctanoic Acid in Microbial Metabolism

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific role of 5-oxooctanoic acid in microbial metabolism is limited in publicly available scientific literature. This guide, therefore, extrapolates from established principles of fatty acid and keto acid metabolism in bacteria to propose hypothetical pathways and experimental approaches for its study.

Introduction

This compound is a medium-chain keto fatty acid whose role in microbial metabolism is not yet well-defined. However, its structure suggests potential involvement in fatty acid biosynthesis and degradation pathways, and it may serve as a metabolic intermediate or a signaling molecule in certain microorganisms. Understanding its metabolic fate is crucial for fields ranging from microbial physiology and biotechnology to drug development, where microbial metabolic pathways are often targeted. This technical guide provides a comprehensive overview of the current understanding and proposed methodologies for investigating the role of this compound in microbial metabolism.

Hypothetical Metabolic Pathways

Based on known microbial metabolic pathways for fatty acids and keto acids, two primary routes for this compound metabolism can be hypothesized: degradation via a modified β-oxidation pathway and biosynthesis from common metabolic precursors.

Degradation of this compound

It is plausible that microorganisms can utilize this compound as a carbon and energy source through a modified β-oxidation pathway. The presence of the keto group at the C5 position necessitates specific enzymatic activities for its processing.

A hypothetical degradation pathway is as follows:

-

Activation: this compound is likely activated to its coenzyme A (CoA) thioester, 5-oxooctanoyl-CoA, by an acyl-CoA synthetase.

-

Reduction of the Keto Group: The 5-oxo group may be reduced to a hydroxyl group by a ketoreductase, forming 5-hydroxyoctanoyl-CoA. This step is critical for allowing the subsequent reactions of the β-oxidation spiral.

-

β-Oxidation Cycles: The resulting 5-hydroxyoctanoyl-CoA could then enter the standard β-oxidation pathway, undergoing successive rounds of oxidation, hydration, oxidation, and thiolysis to yield acetyl-CoA molecules, which can then enter the tricarboxylic acid (TCA) cycle.

Hypothetical degradation pathway of this compound.

Biosynthesis of this compound

The biosynthesis of this compound could potentially occur through a reversal of the β-oxidation pathway or via modifications of fatty acid synthesis intermediates.

A possible biosynthetic route could involve:

-

Chain Elongation: Starting from a precursor like hexanoyl-CoA, a condensation reaction with acetyl-CoA, catalyzed by a β-ketoacyl-CoA synthase, could form 3-oxooctanoyl-CoA.

-

Isomerization/Oxidation: A subsequent isomerization or oxidation at the C5 position could then lead to the formation of 5-oxooctanoyl-CoA.

-

Thioesterase Activity: Finally, a thioesterase would hydrolyze 5-oxooctanoyl-CoA to release free this compound.

Hypothetical biosynthesis pathway of this compound.

Quantitative Data

Table 1: Hypothetical Production Titers of this compound in Engineered E. coli

| Strain | Genotype | Substrate | Titer (mg/L) | Yield (g/g substrate) | Productivity (mg/L/h) |

| Control | Wild-type | Glucose | < 1 | < 0.001 | < 0.02 |

| Engineered 1 | Overexpression of putative synthase | Glucose | 150 | 0.015 | 3.1 |

| Engineered 2 | Knockout of competing pathway | Glucose | 250 | 0.025 | 5.2 |

Table 2: Hypothetical Degradation Rates of this compound by Environmental Isolates

| Isolate | Source | Incubation Time (h) | Initial Concentration (mM) | Final Concentration (mM) | Degradation Rate (µmol/h/g biomass) |

| Strain A | Soil | 24 | 10 | 2.5 | 312 |

| Strain B | Wastewater | 24 | 10 | 8.1 | 79 |

| Strain C | Marine Sediment | 24 | 10 | 9.5 | 21 |

Experimental Protocols

To elucidate the role of this compound in microbial metabolism, a combination of analytical chemistry, molecular biology, and bioinformatics approaches is necessary.

Analysis of this compound in Microbial Cultures

Objective: To detect and quantify this compound in microbial culture supernatants.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Centrifuge microbial culture to pellet cells.

-

Collect the supernatant and acidify to pH < 2 with HCl.

-

Extract the acidified supernatant with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable column (e.g., DB-5ms) and a temperature gradient to separate the components.

-

Identify this compound-TMS derivative based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify using a standard curve.

-

Workflow for GC-MS analysis of this compound.

Identification of Genes Involved in this compound Metabolism

Objective: To identify genes responsible for the biosynthesis or degradation of this compound.

Methodology: Transcriptomics (RNA-Seq)

-

Experimental Design:

-

Grow the microorganism of interest in a defined medium.

-

Create two conditions: a control group and a group supplemented with this compound.

-

Harvest cells during the exponential growth phase.

-

-

RNA Extraction and Sequencing:

-

Extract total RNA from the cell pellets.

-

Deplete ribosomal RNA (rRNA).

-

Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

-

-

Data Analysis:

-

Align sequencing reads to the reference genome.

-

Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the presence of this compound.

-

Genes encoding putative oxidoreductases, acyl-CoA synthetases, and enzymes of β-oxidation would be of particular interest.

-

Workflow for identifying genes involved in this compound metabolism.

Signaling Role of this compound

Oxylipins (oxidized fatty acids) are known to act as signaling molecules in inter-kingdom communication. While there is no direct evidence for this compound, its structure as a keto-acid suggests a potential role in bacterial communication, such as quorum sensing.

Hypothetical Signaling Pathway:

This compound could potentially be synthesized and released by bacterial cells. Upon reaching a certain concentration, it could be recognized by a specific receptor, either on the cell surface or intracellularly, leading to the activation of a transcriptional regulator. This regulator could then modulate the expression of target genes, influencing phenotypes such as biofilm formation, virulence factor production, or antibiotic resistance.

5-Oxooctanoic Acid: A Potential Biomarker in Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

5-Oxooctanoic acid is a medium-chain oxo-fatty acid. While not a classically recognized biomarker, its structure suggests a potential role as an indicator of disruptions in fatty acid metabolism. This technical guide explores the theoretical basis for considering this compound as a potential biomarker, drawing parallels from structurally similar and better-characterized molecules. This document provides a comprehensive overview of its hypothetical metabolic origins, potential disease associations, detailed analytical methodologies for its detection, and quantitative data for related, established biomarkers.

Biochemical Profile

This compound (PubChem CID: 280190) is a derivative of octanoic acid with a ketone group at the fifth carbon position.[1] Its chemical formula is C8H14O3, and it has a molecular weight of 158.19 g/mol .[1] It is described as a white solid with a fruity, musky aroma and is soluble in water and ethanol.[1]

Hypothetical Metabolic Pathways and Disease Association

Direct research on the metabolic pathways involving this compound is limited. However, its formation can be hypothesized based on known fatty acid metabolism pathways: beta-oxidation and omega-oxidation.

Potential Link to Fatty Acid Oxidation Disorders

Fatty acid oxidation disorders (FAODs) are inherited metabolic conditions resulting from enzyme deficiencies in the fatty acid breakdown pathway.[2] These disorders lead to an inability to metabolize fatty acids, causing an energy deficit and a buildup of toxic intermediates.[3] The most common FAOD is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive disorder caused by mutations in the ACADM gene.[4][5]

In MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of octanoyl-CoA. This excess is shunted into alternative pathways, including omega-oxidation, which can lead to the formation of various dicarboxylic acids and other intermediates.[6] It is plausible that this compound could be a minor product of this metabolic dysregulation.

Below are diagrams illustrating the standard fatty acid beta-oxidation pathway and the proposed diversion leading to the potential formation of oxo-fatty acids in MCAD deficiency.

Quantitative Biomarker Data

| Biomarker | Matrix | Condition | Concentration Range | Reference |

| Octanoylcarnitine (C8) | Plasma / Dried Blood Spot | MCAD Deficiency | Elevated (> 0.3 µM) | [7] |

| C8/C10 Acylcarnitine Ratio | Plasma / Dried Blood Spot | MCAD Deficiency | > 5 | [7] |

| Hexanoylglycine | Urine | MCAD Deficiency | Elevated (e.g., 30-fold increase) | [8] |

| Suberylglycine | Urine | MCAD Deficiency | Elevated | [8] |

| Suberic Acid | Urine | MCAD Deficiency | Elevated | [9] |

Experimental Protocols

The detection and quantification of this compound would likely employ methods similar to those used for other organic and keto acids in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.

Protocol 1: Quantification of this compound by GC-MS

This protocol is adapted from methods for analyzing urinary organic acids.

-

Sample Preparation (Urine):

-

To 1 mL of urine, add a suitable internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar keto acid).

-

Perform liquid-liquid extraction with an organic solvent like ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) to protect the ketone group. Incubate as required (e.g., 37°C for 90 minutes).[1]

-

Subsequently, add a silylating agent (e.g., BSTFA with 1% TMCS) to derivatize the carboxylic acid group. Incubate as required (e.g., 60°C for 30 minutes).[1]

-

-

GC-MS Analysis:

-

GC Column: Use a non-polar or medium-polarity capillary column.

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C).

-

Ionization Mode: Electron Ionization (EI).

-

Detection: Use Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard for quantification.

-

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on methods for quantifying acylcarnitines and other small molecules in plasma.[10]

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard.[10]

-

Vortex to precipitate proteins.[10]

-

Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).[10]

-

Transfer the supernatant to a new tube and evaporate to dryness.[10]

-

Reconstitute the dried extract in the initial mobile phase.[10]

-

-

LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid.[10]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10]

-

Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.[10]

-

Conclusion

While direct evidence is currently lacking, the biochemical properties of this compound and its structural relationship to known metabolites suggest its potential as a biomarker for disorders of fatty acid oxidation, such as MCAD deficiency. Its utility would likely be as part of a broader panel of biomarkers rather than a standalone diagnostic marker. Further research is required to establish its metabolic origin, quantify its levels in relevant patient populations, and validate its clinical significance. The experimental protocols and analytical workflows outlined in this guide provide a solid foundation for initiating such investigations. The development of robust and sensitive analytical methods for this compound is a critical first step in exploring its potential role in health and disease, which may ultimately open new avenues for diagnosis and therapeutic monitoring.

References

- 1. organomation.com [organomation.com]

- 2. microbenotes.com [microbenotes.com]

- 3. byjus.com [byjus.com]

- 4. Beta oxidation - Wikipedia [en.wikipedia.org]

- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The mitochondrial fatty acid beta-oxidation pathway [pfocr.wikipathways.org]

- 8. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Clinical, Biochemical, and Molecular Analyses of Medium-Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients [frontiersin.org]

- 10. benchchem.com [benchchem.com]

5-Oxooctanoic acid solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of 5-Oxooctanoic Acid

Introduction

This compound is a keto acid that is of interest to researchers in various fields, including organic synthesis and drug discovery, due to its potential as a building block or a biologically active molecule. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective use in experimental and developmental settings. This guide provides an overview of the available data on the solubility and stability of this compound and details the standard experimental protocols for determining these critical parameters.

Physicochemical Properties of this compound

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | |

| Molecular Weight | 156.18 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 68-70 °C |

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which includes a carboxylic acid group and a ketone functional group, a general solubility profile can be inferred. The molecule possesses both polar (carboxylic acid, ketone) and non-polar (alkyl chain) regions, suggesting it will exhibit solubility in a variety of solvents.

General Solubility

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | The polar functional groups can interact with the dipoles of aprotic solvents. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Limited Solubility | The non-polar alkyl chain may allow for some interaction, but the polar functional groups will limit overall solubility. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique (e.g., GC-MS, NMR)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the suspension to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a known volume of an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Figure 1: Workflow for determining solubility using the shake-flask method.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. Degradation can occur through various mechanisms, including hydrolysis, oxidation, and thermal decomposition.

Potential Degradation Pathways

While specific degradation studies on this compound are not widely reported, potential pathways can be inferred from its structure. The carboxylic acid and ketone functionalities are the most likely sites for chemical reactions leading to degradation.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Aqueous buffer solutions at different pH values (e.g., pH 2, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Temperature- and humidity-controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

-

Preparation of Samples: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

-

Stress Conditions:

-

Hydrolytic Stability: Incubate the solutions at different pH values (acidic, neutral, basic) at elevated temperatures (e.g., 60 °C).

-

Oxidative Stability: Treat the solution with an oxidizing agent, such as hydrogen peroxide, at room temperature.

-

Thermal Stability: Expose the solid compound and solutions to high temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Data Evaluation:

-

Quantify the amount of this compound remaining at each time point.

-

Identify and, if possible, characterize any major degradation products using techniques like LC-MS.

-

Determine the degradation kinetics (e.g., zero-order, first-order).

-

Caption: Figure 2: Workflow for conducting a forced degradation study.

Summary and Recommendations

Purchasing High-Purity 5-Oxooctanoic Acid for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information for researchers on sourcing, synthesizing, and verifying the quality of high-purity 5-Oxooctanoic acid. This document outlines commercially available sources, provides detailed experimental protocols for its synthesis and analysis, and explores its biological context, particularly its relevance in metabolic pathways.

Sourcing and Procurement of this compound

High-purity this compound is available from several chemical suppliers. When selecting a supplier, it is crucial to consider the reported purity, available quantities, and the intended research application. The following table summarizes key information for sourcing this compound.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 3637-14-7 | ≥98% | Custom synthesis |

| BOC Sciences | This compound | 3637-14-7 | Not specified | Not specified |

| Matrix Scientific | This compound | 3637-14-7 | 97% | Not specified |

| Parchem | This compound | 3637-14-7 | Not specified | Not specified |

| Axsyn | Octanoic acid, 5-oxo- | 3637-14-7 | Not specified | For experimental/research use only |

Note: Purity levels and availability are subject to change. It is recommended to request a certificate of analysis (CoA) from the supplier for lot-specific information.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | White solid (estimated) | [2] |

| Melting Point | 30.00 to 34.00 °C @ 760.00 mm Hg | [2] |

| Boiling Point | 296.00 to 298.00 °C @ 760.00 mm Hg | [2] |

| Solubility | Soluble in water and alcohol | [2] |

| logP (o/w) | 0.822 (estimated) | [2] |

| Storage Temperature | -20°C |

Synthesis of this compound

For researchers requiring larger quantities or specific isotopic labeling, chemical synthesis is a viable option. A common approach for the synthesis of keto acids is the malonic ester synthesis. The following is a proposed synthetic route for this compound.